molecular formula C9H6F4OS B14037422 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde

Katalognummer: B14037422
Molekulargewicht: 238.20 g/mol
InChI-Schlüssel: RDKBWWSENMQTET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate anions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the methylthio group but shares the trifluoromethyl and fluorine substituents.

    2-Fluoro-3-(methylthio)benzaldehyde: Lacks the trifluoromethyl group but contains the methylthio and fluorine substituents.

    3-(Methylthio)-5-(trifluoromethyl)benzaldehyde: Lacks the fluorine substituent but contains the methylthio and trifluoromethyl groups.

Uniqueness

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde is unique due to the combination of fluorine, methylthio, and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H6F4OS

Molekulargewicht

238.20 g/mol

IUPAC-Name

2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6F4OS/c1-15-7-3-6(9(11,12)13)2-5(4-14)8(7)10/h2-4H,1H3

InChI-Schlüssel

RDKBWWSENMQTET-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=CC(=C1F)C=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.